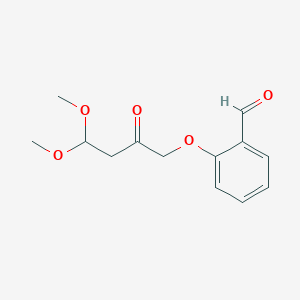
2-Chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a methoxyethyl group, and a methylthiophenyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylthiophen-3-amine, 2-chloroacetyl chloride, and 2-methoxyethanol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new compounds with different substituents.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide depends on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Chemical Reactions: The compound may undergo specific chemical transformations based on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(2-methoxyethyl)-N-(2-methylphenyl)acetamide: Similar structure but with a phenyl group instead of a thiophenyl group.
2-Chloro-N-(2-ethoxyethyl)-N-(2-methylthiophen-3-yl)acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
2-Chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide is unique due to the presence of the thiophenyl group, which can impart different chemical and biological properties compared to its phenyl analogs. The methoxyethyl group also contributes to its distinct reactivity and solubility characteristics.
Eigenschaften
CAS-Nummer |
87685-21-0 |
|---|---|
Molekularformel |
C10H14ClNO2S |
Molekulargewicht |
247.74 g/mol |
IUPAC-Name |
2-chloro-N-(2-methoxyethyl)-N-(2-methylthiophen-3-yl)acetamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-8-9(3-6-15-8)12(4-5-14-2)10(13)7-11/h3,6H,4-5,7H2,1-2H3 |
InChI-Schlüssel |
AZCNDXFGNRLYTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CS1)N(CCOC)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



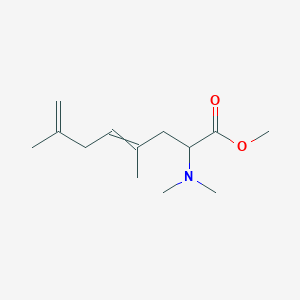
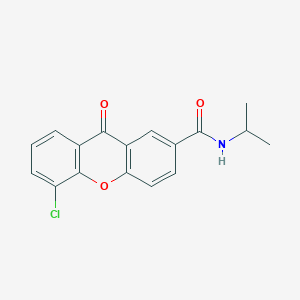
![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
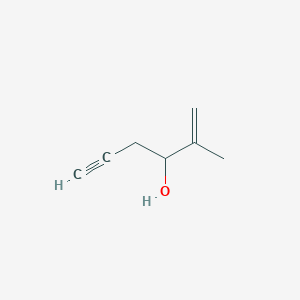
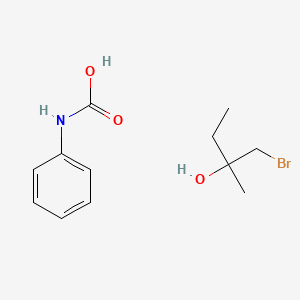

![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)
![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
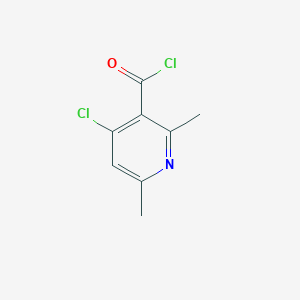
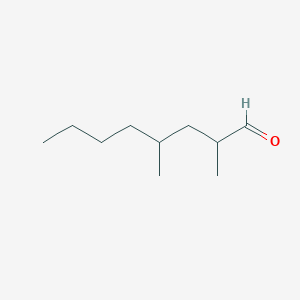

![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
